Fmoc-D-phe(3-ome)-OH

Catalog No.
S755656
CAS No.
917099-04-8
M.F
C25H23NO5
M. Wt
417.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-D-phe(3-ome)-OH

CAS Number

917099-04-8

Product Name

Fmoc-D-phe(3-ome)-OH

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-methoxyphenyl)propanoic acid

Molecular Formula

C25H23NO5

Molecular Weight

417.5 g/mol

InChI

InChI=1S/C25H23NO5/c1-30-17-8-6-7-16(13-17)14-23(24(27)28)26-25(29)31-15-22-20-11-4-2-9-18(20)19-10-3-5-12-21(19)22/h2-13,22-23H,14-15H2,1H3,(H,26,29)(H,27,28)/t23-/m1/s1

InChI Key

IKKQVAWYVGALAQ-HSZRJFAPSA-N

SMILES

COC1=CC=CC(=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Canonical SMILES

COC1=CC=CC(=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Isomeric SMILES

COC1=CC=CC(=C1)C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Peptide Synthesis and Engineering:

Fmoc-D-phe(3-ome)-OH is a valuable building block for the synthesis of peptides containing D-Phe with a methoxy group at the third position of the phenyl ring. These peptides can be used to study various biological processes, such as protein-protein interactions, enzyme function, and development of new therapeutic drugs []. The D-configuration of the amino acid ensures its resistance to enzymatic degradation, making the resulting peptides more stable for research purposes.

Design of Novel Bioactive Molecules:

The incorporation of the methoxy group can alter the bioactivity of the resulting peptide. The methoxy group can affect the peptide's hydrophobicity, hydrogen bonding potential, and overall conformation. By incorporating Fmoc-D-phe(3-ome)-OH into peptides, researchers can explore the structure-activity relationship of these molecules and design novel bioactive molecules with desired properties [].

Studies on Protein-Ligand Interactions:

Fmoc-D-phe(3-ome)-OH can be used to create peptides that mimic specific protein binding motifs. These peptides can then be employed to study protein-ligand interactions, which are crucial for understanding various cellular processes. By analyzing the binding affinity and selectivity of these peptides, researchers can gain insights into the design of new drugs that target specific proteins [].

Development of Diagnostic Tools:

Peptides containing Fmoc-D-phe(3-ome)-OH can be used to develop diagnostic tools for diseases associated with protein dysfunction. These peptides can be designed to specifically bind to abnormal protein conformations, allowing for the detection of these diseases in their early stages [].

Fmoc-D-phenylalanine (Fmoc-D-phe(3-ome)-OH) is an amino acid derivative characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the D-phenylalanine structure. The molecular formula of this compound is C25H23NO5, and it has a molecular weight of approximately 429.46 g/mol. The Fmoc group serves as a protective moiety for the amino group during peptide synthesis, allowing for selective reactions without interfering with the amino functionality of the phenylalanine residue .

The Fmoc group can be removed under basic conditions, typically using a solution of piperidine in dimethylformamide. This deprotection step is crucial in peptide synthesis, enabling the formation of peptide bonds with other amino acids. Additionally, Fmoc-D-phe(3-ome)-OH can participate in various coupling reactions with activated carboxylic acids, leading to the formation of dipeptides or larger peptide chains. The compound may also undergo modifications at the phenyl ring, such as halogenation or alkylation, depending on the specific reaction conditions employed .

Fmoc-D-phenylalanine and its derivatives exhibit significant biological activity, particularly in the context of peptide synthesis and drug development. The D-isomer is often utilized in medicinal chemistry due to its ability to enhance stability against enzymatic degradation compared to its L-counterpart. Moreover, compounds containing D-phenylalanine are studied for their potential roles in modulating neurotransmitter systems and as analgesics. Research indicates that D-phenylalanine may inhibit the enzyme responsible for the breakdown of endorphins, thus prolonging their effects .

Synthesis of Fmoc-D-phenylalanine typically involves:

  • Protection of D-phenylalanine: The amino group of D-phenylalanine is protected using Fmoc anhydride in a suitable solvent such as dichloromethane.
  • Purification: The resulting Fmoc-D-phenylalanine is purified through techniques like recrystallization or chromatography.
  • Characterization: The final product is characterized using spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry to confirm its structure and purity .

Fmoc-D-phenylalanine is primarily used in:

  • Peptide Synthesis: It serves as a key building block in solid-phase peptide synthesis, where its protective Fmoc group allows for sequential addition of amino acids.
  • Drug Development: Its derivatives are explored for therapeutic applications, particularly in pain management and neuropharmacology.
  • Bioconjugation: The compound can be utilized in bioconjugation strategies to attach peptides to various biomolecules for targeted drug delivery systems .

Studies on Fmoc-D-phenylalanine often focus on its interactions with biological targets such as receptors and enzymes. For instance, research has indicated that certain derivatives can modulate opioid receptors, providing insights into their potential use as analgesics. Additionally, interaction studies may assess how modifications to the phenyl ring influence binding affinity and biological activity .

Several compounds share structural similarities with Fmoc-D-phenylalanine, including:

Compound NameStructure CharacteristicsUnique Features
Fmoc-L-phenylalanineL-isomer of phenylalanine with an Fmoc groupMore susceptible to enzymatic degradation
Fmoc-D-Phe(3,4-DiCl)-OHD-isomer with two chlorine substitutions on phenylPotentially increased bioactivity due to halogenation
Fmoc-D-Phe(3-F)-OHD-isomer with a fluorine substitution on phenylEnhanced lipophilicity and altered pharmacokinetics

Fmoc-D-phenylalanine's uniqueness lies in its D-isomer configuration combined with specific substituents on the phenyl ring that enhance its stability and biological activity compared to other derivatives .

XLogP3

4.6

Sequence

X

Wikipedia

N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-3-methoxy-D-phenylalanine

Dates

Modify: 2023-08-15

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